Tert-butyl N-[3-[2-(methylsulfonimidoyl)ethyl]cyclobutyl]carbamate
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are essential for understanding its behavior under different conditions. For “Tert-butyl N-[3-[2-(methylsulfonimidoyl)ethyl]cyclobutyl]carbamate”, specific properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability can be determined .Scientific Research Applications
Organic Synthesis Building Blocks
One significant area of application is in organic synthesis, where tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a related compound, have been prepared from aldehydes and tert-butyl N-hydroxycarbamate. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, showcasing their potential as versatile building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Intermediate for Enantioselective Synthesis
The title compound has been used as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, confirming its importance in the synthesis of complex molecules. The crystal structure of this compound further validates the relative substitution of the cyclopentane ring, highlighting its role in precise synthetic processes (Ober, Marsch, Harms, & Carell, 2004).
Synthesis of Amino Carbonyl Compounds
Tert-Butyl phenyl(phenylsulfonyl)methylcarbamate and related compounds have been synthesized through asymmetric Mannich reactions. This process emphasizes the compound's utility in generating chiral amino carbonyl compounds, which are valuable intermediates in organic chemistry (Yang, Pan, & List, 2009).
Role in Metabolism Studies
Although not directly related to the title compound, research on the metabolism of methyl tert-butyl ether (MTBE) in human livers sheds light on the metabolic pathways of related compounds. Cytochromes P450 play a crucial role in metabolizing MTBE to tert-butyl alcohol (TBA), indicating the potential metabolic relevance of tert-butyl-containing compounds in biomedical research (Hong, Yang, Lee, Wang, Huang, Tan, Patten, & Bondoc, 1997).
Innovative Catalysis and Reactions
N-tert-Butanesulfinyl imines, similar in structure to the tert-butyl group in the title compound, have been identified as versatile intermediates for the asymmetric synthesis of amines. This highlights the broader utility of tert-butyl-containing compounds in facilitating a variety of chemical transformations, including the synthesis of alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and more (Ellman, Owens, & Tang, 2002).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[3-[2-(methylsulfonimidoyl)ethyl]cyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S/c1-12(2,3)17-11(15)14-10-7-9(8-10)5-6-18(4,13)16/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTBTUCWNNPRQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CCS(=N)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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